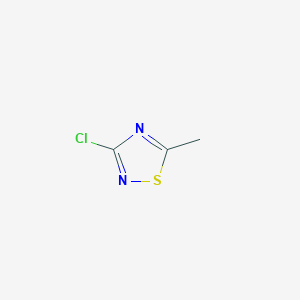

3-Chloro-5-methyl-1,2,4-thiadiazole

Descripción

Overview of 1,2,4-Thiadiazole (B1232254) Heterocycles in Contemporary Chemical Research

Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. wikipedia.org The 1,2,4-thiadiazole isomer, in particular, has garnered considerable attention in modern chemical research due to its unique chemical properties and its presence in a variety of biologically active molecules. researchgate.netresearchgate.net These heterocycles are considered privileged structures in medicinal chemistry, meaning they are molecular frameworks that appear in a disproportionately high number of biologically active compounds. researchgate.netnih.gov The interest in 1,2,4-thiadiazole derivatives stems from their wide range of therapeutic applications. nih.gov

The versatility of the 1,2,4-thiadiazole ring allows for the synthesis of a vast library of derivatives with diverse biological activities. nih.gov For instance, they have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.govgavinpublishers.com Beyond medicinal chemistry, 1,2,4-thiadiazoles also serve as valuable intermediates in the synthesis of fine chemicals and as ligands in coordination chemistry. researchgate.net

Historical Development and Evolution of 1,2,4-Thiadiazole Chemistry

The study of thiadiazole chemistry has a rich history. While the first 1,3,4-thiadiazole (B1197879) was described in 1882, the true nature of this ring system was not fully understood until later. nih.gov The development of 1,2,4-thiadiazole chemistry, specifically, saw significant progress with the discovery of phenylhydrazines and hydrazine (B178648) in the late 19th century. nih.gov The first description of a 1,2,4-thiadiazole dates back to 1821, with its synthesis and characterization being more formally established in 1955. isres.org

Early research laid the groundwork for understanding the fundamental reactivity and properties of the 1,2,4-thiadiazole ring. isres.org Over the decades, synthetic methodologies have evolved, leading to more efficient and versatile routes for the preparation of substituted 1,2,4-thiadiazoles. Classical methods often involved intramolecular or intermolecular cyclization reactions and oxidative dimerization of thioamides. isres.org More recent advancements include the use of copper catalysts and one-pot synthesis strategies, which offer improved yields and simpler starting materials. researchgate.netrsc.org The advent of enzymatic synthesis using vanadium-dependent haloperoxidases represents a more sustainable and selective approach to constructing the 1,2,4-thiadiazole core. acs.orgnih.gov

Significance of Halogenated and Alkyl-Substituted 1,2,4-Thiadiazoles in Synthetic and Theoretical Chemistry

The introduction of halogen and alkyl substituents onto the 1,2,4-thiadiazole ring, as seen in 3-Chloro-5-methyl-1,2,4-thiadiazole, is of particular importance in both synthetic and theoretical chemistry.

Synthetic Significance:

Halogenated 1,2,4-thiadiazoles are crucial intermediates in organic synthesis. The halogen atom, particularly chlorine, is a good leaving group, making the 5-position of the ring susceptible to nucleophilic substitution reactions. nih.govisres.org This reactivity allows for the facile introduction of a wide array of functional groups, leading to the synthesis of diverse derivatives. For example, 5-chloro-1,2,4-thiadiazoles can react with various nucleophiles to generate a series of 5-substituted compounds. nih.gov This synthetic utility is highlighted in the preparation of various biologically active molecules.

Alkyl groups, such as the methyl group in this compound, also influence the reactivity and properties of the molecule. They can affect the electron density of the heterocyclic ring and provide steric bulk, which can in turn influence reaction outcomes and biological activity.

Theoretical Significance:

From a theoretical standpoint, the electronic properties of the 1,2,4-thiadiazole ring are a subject of interest. The presence of two electronegative nitrogen atoms leads to a low electron density on the carbon atoms of the ring, which explains the susceptibility to nucleophilic attack. nih.gov The substitution pattern, including the presence of halogens and alkyl groups, further modulates these electronic properties. Computational studies, such as ab initio calculations, can provide insights into the tautomerism and structural parameters of substituted thiadiazoles. isres.org Molecular docking experiments help in understanding the binding interactions of these compounds with biological targets, which is crucial for drug design. acs.orgnih.gov

The specific compound, this compound, serves as a valuable model for studying the interplay of these electronic and steric effects.

Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₃H₃ClN₂S | nih.govsigmaaldrich.com |

| Molecular Weight | 134.59 g/mol | nih.govsigmaaldrich.com |

| IUPAC Name | 5-chloro-3-methyl-1,2,4-thiadiazole (B1590517) | nih.gov |

| CAS Number | 21734-85-0 | nih.gov |

| SMILES | CC1=NSC(=N1)Cl | nih.gov |

| InChI Key | ILTLLMVRPBXCSX-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

Propiedades

IUPAC Name |

3-chloro-5-methyl-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2S/c1-2-5-3(4)6-7-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILRKGLXUPFSBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NS1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Chemical Transformations of 3 Chloro 5 Methyl 1,2,4 Thiadiazole

Nucleophilic Substitution Reactions at the 5-Position of 1,2,4-Thiadiazoles

The 1,2,4-thiadiazole (B1232254) ring is generally susceptible to nucleophilic attack, with the 5-position being the most reactive site for nucleophilic substitution reactions. isres.org This increased reactivity is attributed to the electron-withdrawing nature of the nitrogen atoms in the ring, which makes the carbon atoms, particularly at the C5 position, electron-deficient.

In the case of 3-chloro-5-methyl-1,2,4-thiadiazole, the chlorine atom at the 3-position is also susceptible to nucleophilic displacement. However, the reactivity of the 5-position is a general characteristic of the 1,2,4-thiadiazole ring system. For instance, halogenated 1,3,4-thiadiazoles are known to be important intermediates where the halogen atom is readily displaced by nucleophiles. nih.gov This principle also applies to the 1,2,4-thiadiazole isomer. The electron deficiency at the ring carbons, caused by the electronegative nitrogen atoms, facilitates these substitution reactions. nih.gov

Studies on related 1,2,5-thiadiazoles have shown that halogenated derivatives readily undergo halide displacement. thieme-connect.de This further supports the general susceptibility of halogenated thiadiazoles to nucleophilic substitution.

Electrophilic Reaction Characteristics and Limitations of 1,2,4-Thiadiazoles

The 1,2,4-thiadiazole ring system exhibits very low reactivity towards electrophilic substitution reactions. isres.org The electron-deficient nature of the carbon atoms in the ring, a consequence of the inductive effects of the nitrogen and sulfur heteroatoms, makes the ring resistant to attack by electrophiles. isres.orgchemicalbook.com This is a common feature among electron-poor heterocyclic systems.

The presence of activating groups can facilitate electrophilic substitution in some thiadiazole isomers. For example, 2-amino-substituted 1,3,4-thiadiazoles can undergo bromination at the 5-position. nih.gov However, for the 1,2,4-thiadiazole ring, and specifically for this compound, electrophilic substitution on the heterocyclic ring itself is highly unlikely under normal conditions.

Limitations on electrophilic aromatic substitution are also observed in other aromatic systems containing basic nitrogen atoms, such as aniline. In the presence of strong acids, which are often required for electrophilic substitution, the nitrogen atom can be protonated, forming a strongly deactivating group that hinders the reaction. chemistrysteps.com A similar principle applies to the 1,2,4-thiadiazole ring, where the nitrogen atoms can interact with Lewis acids, further deactivating the ring towards electrophilic attack. chemistrysteps.comlibretexts.org

Ring Stability and Aromaticity Considerations for 1,2,4-Thiadiazoles

1,2,4-Thiadiazoles are generally stable compounds, a property attributed to the aromatic nature of the ring. isres.org The presence of substituents at the 3- and 5-positions further enhances this stability, making them more resistant to acids, alkalis, oxidizing agents, and reducing agents. isres.org The aromatic character of the 1,3,4-thiadiazole (B1197879) ring, a closely related isomer, is also cited as a reason for its significant in vivo stability. nih.gov

The stability of the thiadiazole ring can be compromised under strongly basic conditions, which can lead to ring fission. chemicalbook.com

Molecular Rearrangements Involving the 1,2,4-Thiadiazole Ring System

The 1,2,4-thiadiazole ring system can participate in molecular rearrangements, a notable example being the Boulton-Katritzky rearrangement. This is a type of mononuclear heterocyclic rearrangement that involves the recyclization of systems containing an N-O bond in the ring and is a powerful tool for synthesizing various nitrogen-containing five-membered heterocycles. beilstein-journals.org This rearrangement can be promoted by acids, bases, copper salts, or ionic liquids. beilstein-journals.org

While direct examples involving this compound are not prominently documented, the Boulton-Katritzky rearrangement has been observed in related 1,2,4-oxadiazoles, which can rearrange to form different heterocyclic structures. rsc.orgacs.orgnih.gov For instance, 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles have been shown to be unstable in the presence of acids and bases, rearranging into spiropyrazolinium salts. nih.gov

Skeletal rearrangements have also been observed in reactions of methylated 5-chloro-1,2,3-thiadiazolium salts with cyclohexane-1,3-diones, where the thiadiazole ring opens and cyclizes to form an oxathiole.

Functional Group Interconversions and Modifications on the Chloro and Methyl Substituents

The chloro and methyl substituents on the this compound ring offer opportunities for a variety of functional group interconversions.

The chlorine atom at the 3-position is a good leaving group and can be readily displaced by a range of nucleophiles. This allows for the synthesis of a wide array of 3-substituted-5-methyl-1,2,4-thiadiazole derivatives. For example, 3-chloro-1,2,4-thiadiazoles with organo-sulfonyl, -sulfinyl, or -sulfanyl substituents at the 5-position have been synthesized and their reactivity with thiols studied. vu.lt

The methyl group at the 5-position can also undergo various chemical transformations. Similar to the methyl group in picoline, a methyl group on a thiadiazole ring has a certain degree of reactivity. nih.gov This could potentially include reactions such as oxidation to a carboxylic acid, halogenation, or condensation reactions.

Studies on the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) have demonstrated that the methyl group remains intact while reactions occur at the mercapto position, leading to the formation of thioethers. mdpi.com This suggests that the methyl group is relatively stable under certain reaction conditions, allowing for selective functionalization at other positions of the molecule.

Derivatization and Functionalization Strategies for 3 Chloro 5 Methyl 1,2,4 Thiadiazole

Introduction of Diverse Substituents via Cross-Coupling and Other Methodologies

The chlorine atom at the 3-position of 3-chloro-5-methyl-1,2,4-thiadiazole serves as a versatile handle for introducing a wide array of functional groups through various organic reactions, most notably palladium-catalyzed cross-coupling reactions. These methodologies are crucial for creating libraries of novel compounds for screening purposes.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki reactions, have been successfully employed for the derivatization of chloro-substituted thiadiazoles. For instance, 3,4-dichloro-1,2,5-thiadiazole (B139948) has been used as a substrate to prepare various 3-alkyl-, 3-alkenyl-, 3-alkynyl-, and 3-aryl-4-chloro-1,2,5-thiadiazoles. researchgate.net While these reactions can sometimes be complicated by the decomposition of the heterocyclic ring, the use of more reactive dihalogeno-1,2,5-thiadiazoles, such as 3-bromo-4-chloro- and 3-chloro-4-iodo-1,2,5-thiadiazole, can mitigate these issues. researchgate.net These more reactive precursors can be synthesized from 3-amino-4-chloro-1,2,5-thiadiazole via diazotization followed by halogen substitution. researchgate.net

Nucleophilic Aromatic Substitution:

The chlorine atom on the thiadiazole ring is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various nitrogen, oxygen, and sulfur nucleophiles. For example, 3-chloro-5-substituted-1,2,4-thiadiazoles have been shown to react readily with thiols in aqueous solutions. nih.gov This reactivity highlights a pathway for introducing sulfur-containing moieties. The reaction of 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide with pyridine (B92270) or substituted piperazines/benzyl piperidine (B6355638) proceeds via nucleophilic substitution to yield corresponding derivatives. nih.gov

Other Functionalization Methods:

Beyond cross-coupling and SNAr, other methods have been developed for the synthesis and functionalization of the 1,2,4-thiadiazole (B1232254) core. These include:

Oxidative Cyclization: 3-Chloro-5-alkylsulfanyl-1,2,4-thiadiazoles can be synthesized by the oxidative cyclization of monoalkyl derivatives of dipotassium (B57713) cyanodithioimidocarbonate with sulfuryl chloride. nih.gov

Dehydrogenative N-S Bond Formation: An efficient, metal-free synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles can be achieved through the intramolecular oxidative S-N bond formation of imidoyl thioureas mediated by phenyliodine(III) bis(trifluoroacetate). organic-chemistry.org

The following table summarizes some of the methodologies used for the derivatization of the 1,2,4-thiadiazole ring system.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Stille Coupling | Organotin reagents, Pd catalyst | 3-Alkyl/Aryl-1,2,5-thiadiazoles | researchgate.net |

| Suzuki Coupling | Boronic acids, Pd catalyst, base | 3-Aryl-1,2,5-thiadiazoles | researchgate.net |

| Nucleophilic Substitution | Secondary amines, TEA, dry benzene, reflux | 3-Amino-1,3,4-thiadiazole derivatives | nih.gov |

| Oxidative Cyclization | Sulfuryl chloride | 3-Chloro-5-alkylsulfanyl-1,2,4-thiadiazoles | nih.gov |

| Dehydrogenative N-S Coupling | Phenyliodine(III) bis(trifluoroacetate) | 3-Substituted-5-arylamino-1,2,4-thiadiazoles | organic-chemistry.org |

Construction of Thiadiazole Hybrid Molecules

The synthesis of hybrid molecules, which combine the 1,2,4-thiadiazole core with other pharmacologically active moieties, is a prominent strategy in drug discovery to develop compounds with enhanced or novel biological activities.

Several research groups have focused on synthesizing hybrid molecules incorporating the 1,2,4-thiadiazole ring. For example, a series of 1,2,4-thiadiazole-1,2,4-triazole derivatives bearing an amide functionality have been designed and synthesized. nih.govnih.gov These syntheses often involve multi-step reaction sequences. In one such sequence, 5-(3,4,5-trimethoxyphenyl)-3-p-tolyl-1H-1,2,4-triazole was reacted with 3,4,5-trimethoxy benzamidine (B55565) and sulfur in the presence of a base to form a key intermediate, which was then further functionalized. nih.gov

Another approach involves the creation of hybrid molecules containing both imidazole (B134444) and 1,3,4-thiadiazole (B1197879) cores. mdpi.com For instance, a series of derivatives were synthesized by coupling 4-{[5-(substituted-phenyl)-1,3,4-thiadiazol-2-yl]amino}benzoic acids with 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol. mdpi.com This was achieved using coupling agents like EDCI and DMAP in DMF. mdpi.com

The synthesis of hybrid molecules containing a 1-(p-chlorophenyl)-5-methyl-1,2,3-triazol-4-yl moiety attached to a 1,3,4-thiadiazole or 1,2,4-triazole (B32235) ring has also been reported. researchgate.net These syntheses typically involve the cyclization of thiosemicarbazide (B42300) precursors. researchgate.net

The table below provides examples of synthetic strategies for constructing thiadiazole hybrid molecules.

| Hybrid Molecule Type | Synthetic Strategy | Key Reagents | Reference |

| 1,2,4-Thiadiazole-1,2,4-Triazole | Multi-step synthesis involving triazole formation and subsequent thiadiazole ring construction. | 3,4,5-trimethoxy benzamidine, sulfur, potassium phosphate (B84403) tribasic trihydrate | nih.gov |

| Imidazole-1,3,4-Thiadiazole | Coupling of pre-functionalized thiadiazole and imidazole moieties. | EDCI, DMAP, DMF | mdpi.com |

| 1,2,3-Triazole-1,3,4-Thiadiazole | Cyclization of aroylthiosemicarbazides. | Concentrated H2SO4 | researchgate.net |

Complexation Studies of Thiadiazole Ligands with Metal Ions

The nitrogen and sulfur atoms within the 1,2,4-thiadiazole ring make it an excellent ligand for coordinating with metal ions. The resulting metal complexes can exhibit unique structural features and enhanced biological activities compared to the free ligand.

Studies have shown that 1,3,4-thiadiazole-derived ligands can form complexes with various transition metals, including Cu(II) and Zn(II). mdpi.com The coordination typically occurs through one of the thiadiazole nitrogen atoms and another donor atom from a substituent on the ring, such as a deprotonated hydroxyl group. mdpi.com The stoichiometry of these complexes can vary, with both 1:1 and 2:1 ligand-to-metal ratios being observed. mdpi.com

For instance, coordination compounds of Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) with 1,3,4-thiadiazole-2,5-disulfonamide have been synthesized and characterized. nih.govnih.gov These complexes demonstrated significantly different biological activities compared to the parent ligand. nih.govnih.gov Similarly, Schiff base ligands derived from thiazole (B1198619) have been used to synthesize complexes with Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). orientjchem.org Spectroscopic and electrochemical studies of these complexes have revealed details about their coordination geometry and redox behavior. orientjchem.org

The complexation of a 1,2,5-thiadiazole (B1195012) annulated 1,10-phenanthroline (B135089) ligand with iron has been shown to result in spin crossover transitions, highlighting the influence of the thiadiazole moiety on the magnetic properties of the metal center. nii.ac.jp

The table below summarizes the complexation of thiadiazole-based ligands with different metal ions.

| Thiadiazole Ligand | Metal Ion(s) | Coordination Mode | Reference |

| 2-amino-5(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Cu(II), Zn(II) | Thiadiazole nitrogen and deprotonated hydroxyl group | mdpi.com |

| 1,3,4-Thiadiazole-2,5-disulfonamide | Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Not specified | nih.govnih.gov |

| Thiazole-derived Schiff base | Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Azomethine nitrogen and other donor atoms | orientjchem.org |

| organic-chemistry.orgmdpi.comacs.orgThiadiazolo[3,4-f] acs.orgnih.govphenanthroline | Fe(II) | Bidentate via phenanthroline nitrogens | nii.ac.jp |

Academic Research Applications of 3 Chloro 5 Methyl 1,2,4 Thiadiazole and Its Derivatives

Role as Building Blocks and Intermediates in Fine Chemical Synthesis

The 1,2,4-thiadiazole (B1232254) ring system, particularly when substituted with reactive groups like chlorine, is a valuable scaffold for organic chemists. 3-Chloro-5-methyl-1,2,4-thiadiazole serves as a key building block and intermediate in the synthesis of more complex molecules with desired biological activities or material properties.

The chlorine atom at the 3-position is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of various functional groups, leading to a diverse library of 5-methyl-1,2,4-thiadiazole derivatives. Research has demonstrated the synthesis of a range of 3-chloro-5-substituted-1,2,4-thiadiazoles, which are then used in further synthetic steps. acs.org For instance, these intermediates are crucial for creating compounds with potential applications in medicine and agriculture.

A significant application of a derivative, 3-methyl-1,2,4-thiadiazole-5-carbohydrazide, is as a key intermediate in the synthesis of the pharmaceutical compound fezolinetant. rsc.org Fezolinetant is a selective neurokinin-3 (NK3) receptor antagonist developed for the treatment of sex-hormone-related disorders. The synthesis of this key intermediate highlights the importance of the 1,2,4-thiadiazole core in constructing complex drug molecules.

Furthermore, derivatives of 1,3,4-thiadiazole (B1197879) have been synthesized and utilized as ligands for metal complexes, in the creation of chelating resins, as components of azo dyes, and as lubricant additives, showcasing the broad utility of the thiadiazole framework in fine chemical synthesis. researchgate.net The functionalization of mercapto-thiadiazole derivatives has also been explored to create symmetrical bis-thiadiazoles and ω-haloalkylthio)thiadiazoles, which can act as alkylating agents to generate extensive product libraries. researchgate.net

Contributions to Agrochemical Research and Design Principles

The structural motifs present in this compound and its derivatives have been extensively explored in the design and synthesis of new agrochemicals, including insecticides, herbicides, and plant activators.

Insecticide Development through Rational Design (e.g., Affinity for Insect Muscarinic Receptors)

A key strategy in modern insecticide development is the identification of novel molecular targets in insects that are distinct from those in mammals, thereby reducing off-target effects. Insect muscarinic acetylcholine (B1216132) receptors (mAChRs) have emerged as a promising target for the development of new classes of insecticides. nih.govsciencepg.com

Research has focused on the rational design and synthesis of compounds that can selectively bind to and activate these insect receptors. Thiadiazole derivatives have been identified as potent agonists of insect mAChRs. sciencepg.com For example, the synthesis and screening of libraries of oxime ether amines containing a thiadiazole moiety have led to the discovery of compounds with high affinity for these receptors and promising insecticidal activity. This approach involves creating a diverse set of molecules based on the 1,2,4-thiadiazole scaffold and evaluating their biological activity, allowing researchers to establish structure-activity relationships. These relationships guide the design of more potent and selective insecticides.

Herbicide Design and Synthesis (Focus on PSII Electron Transfer Inhibition)

Photosystem II (PSII) is a critical protein complex in the photosynthetic electron transport chain of plants. Inhibition of PSII is a well-established mode of action for many commercial herbicides. These herbicides typically work by binding to the D1 protein of the PSII complex, thereby blocking electron flow and ultimately leading to plant death. rsc.org

Thiadiazole derivatives have been shown to exhibit herbicidal activity through this mechanism. Compounds such as buthidiazole and tebuthiuron (B33203) are known to inhibit photosynthesis. nih.gov Their herbicidal effects are attributed to the disruption of electron transport and photophosphorylation, as well as the prevention of starch accumulation in the bundle sheath and ultrastructural damage to mesophyll chloroplasts. nih.gov The design of novel herbicides often involves synthesizing derivatives of the 1,3,4-thiadiazole ring and evaluating their ability to inhibit PSII, providing a clear design principle for developing new weed control agents.

Plant Activator Research and Induced Resistance Studies

Instead of directly targeting pests or pathogens, a more recent approach in crop protection is to enhance the plant's own defense mechanisms. This is achieved through the use of "plant activators," which induce systemic acquired resistance (SAR), a state of heightened immunity against a broad spectrum of pathogens.

Several thiadiazole derivatives have been identified as effective plant activators. For instance, benzo-1,2,3-thiadiazole-7-carboxylate derivatives have shown excellent SAR-inducing activity against various plant pathogens in screening assays. Another notable example is Tiadinil, or N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, which, along with its active metabolite SV-03 (4-methyl-1,2,3-thiadiazole-5-carboxylic acid), induces SAR by acting on the signaling pathway downstream of salicylic (B10762653) acid accumulation but upstream of the regulatory protein NPR1. These findings demonstrate the potential of thiadiazole-based compounds to provide a novel and sustainable approach to disease management in agriculture by harnessing the plant's innate immune system.

Investigation in Materials Science

The unique electronic and structural properties of heterocyclic compounds have also led to their investigation in the field of materials science.

Research on Organic Photovoltaics (e.g., C60 bisadducts)

Based on the conducted research, there is no publicly available scientific literature detailing the application of this compound or its direct derivatives in the research on organic photovoltaics, specifically concerning C60 bisadducts. While other thiadiazole isomers and derivatives, such as benzo[c] nih.govthiadiazole, are investigated in the field of organic solar cells as components of polymer donors, a direct link to this compound in this context could not be established through the performed searches. Research in organic photovoltaics does involve fullerene derivatives and various heterocyclic compounds to enhance power conversion efficiencies, but the specific role of this compound in this area of materials science is not documented in the available resources.

Theoretical Studies on Corrosion Inhibition

Theoretical studies, particularly those employing quantum chemistry, have become an indispensable tool for understanding the mechanisms of corrosion inhibition at a molecular level. uni.lu These computational methods allow researchers to correlate the electronic structure of an inhibitor molecule with its protective performance, providing insights that are complementary to experimental data. uni.luresearchgate.net The primary approach used in this field is Density Functional Theory (DFT), which is capable of calculating various molecular descriptors that predict the reactivity and adsorption behavior of inhibitor molecules. researchgate.netrsc.org

The efficacy of thiadiazole derivatives as corrosion inhibitors is attributed to their ability to adsorb onto a metal surface, creating a protective film that blocks corrosive agents. researchgate.net This adsorption process is governed by the molecule's electronic properties. Theoretical calculations focus on several key quantum chemical parameters: the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE) between HOMO and LUMO, dipole moment (µ), electronegativity (χ), and global hardness (η) and softness (S). chimicatechnoacta.ruresearchgate.net

The E_HOMO is associated with the molecule's capacity to donate electrons; a higher E_HOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption and inhibition efficiency. elsevierpure.com Conversely, the E_LUMO represents the ability to accept electrons; a lower E_LUMO value suggests a higher affinity for accepting electrons from the metal surface. nih.gov The energy gap (ΔE = E_LUMO - E_HOMO) is a crucial indicator of molecular stability and reactivity. A smaller ΔE value generally implies higher reactivity, which often correlates with better inhibition performance as it facilitates adsorption. chimicatechnoacta.ru

While no specific theoretical studies on the corrosion inhibition of this compound were found, research on structurally similar 1,3,4-thiadiazole derivatives provides significant insight. A study employing DFT at the B3LYP/6-311G++(d,p) level investigated a series of nine substituted 1,3,4-thiadiazoles, including 2-(2-chloroethyl)-5-methyl-1,3,4-thiadiazole, which is a close analogue. chimicatechnoacta.ruresearchgate.net The investigation calculated key quantum chemical parameters to understand how different substituents affect the molecule's electronic structure and, by extension, its potential as a corrosion inhibitor. chimicatechnoacta.ruresearchgate.net

The presence of heteroatoms like nitrogen and sulfur in the thiadiazole ring, along with substituents like the chloro group, provides active sites for interaction with the metal surface. researchgate.net The distribution of Mulliken atomic charges and Fukui functions, also derived from DFT calculations, can pinpoint the specific atoms most likely to be involved in electrophilic or nucleophilic attacks, clarifying the adsorption mechanism. chimicatechnoacta.ruresearchgate.net For instance, the nitrogen and sulfur atoms are typically the primary centers for adsorption on a metal surface. elsevierpure.com

The following table summarizes the calculated quantum chemical parameters for a series of 1,3,4-thiadiazole derivatives in the gas phase, as reported in a theoretical study. chimicatechnoacta.ru These values illustrate how modifications to the substituent groups alter the electronic properties related to corrosion inhibition.

| Compound Name | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-methyl-1,3,4-thiadiazole | -7.39 | -0.98 | 6.41 |

| 2-ethyl-5-methyl-1,3,4-thiadiazole | -7.13 | -0.93 | 6.20 |

| 2,5-dimethyl-1,3,4-thiadiazole | -6.91 | -0.87 | 6.04 |

| 2-propyl-5-methyl-1,3,4-thiadiazole | -7.05 | -0.87 | 6.18 |

| 2-(2-hydroxyethyl)-5-methyl-1,3,4-thiadiazole | -7.02 | -1.11 | 5.91 |

| 2-aminoethyl-5-methyl-1,3,4-thiadiazole | -6.61 | -1.14 | 5.47 |

| 2-(2-chloroethyl)-5-methyl-1,3,4-thiadiazole | -7.18 | -1.55 | 5.63 |

| 2-(2-carboxyethyl)-5-methyl-1,3,4-thiadiazole | -7.40 | -2.20 | 5.20 |

| 2-(2-thioethyl)-5-methyl-1,3,4-thiadiazole | -7.37 | -1.41 | 5.96 |

Future Directions and Emerging Research Trends in 3 Chloro 5 Methyl 1,2,4 Thiadiazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of the 1,2,4-thiadiazole (B1232254) ring is well-established, traditionally relying on methods like the oxidative dimerization of thioamides or the cyclization of thioamide-based precursors. isres.org For instance, the synthesis of related 3-chloro-5-alkylsulfanyl-1,2,4-thiadiazoles has been achieved through the oxidative cyclization of monoalkylated dipotassium (B57713) cyanodithioimidocarbonate using sulfuryl chloride. nih.gov However, the future of synthesizing 3-Chloro-5-methyl-1,2,4-thiadiazole and its derivatives lies in the adoption of green and more efficient catalytic approaches that minimize waste and energy consumption.

Emerging trends in synthetic chemistry offer promising avenues for the construction of the 1,2,4-thiadiazole core. These modern techniques, summarized in the table below, represent the next frontier for producing this compound and its analogs.

| Synthetic Strategy | Key Features & Advantages | Future Application for this compound |

| Biocatalysis | Utilizes enzymes, such as vanadium-dependent haloperoxidases, for reactions like the intermolecular oxidative dimerization of thioamides. Operates under mild conditions with high selectivity. | Application of engineered enzymes could enable a highly specific and environmentally friendly synthesis starting from simple precursors. |

| Electro-synthesis | Employs electro-oxidative intramolecular dehydrogenative N-S bond formation from imidoyl thioureas. Avoids the need for chemical oxidants, reducing waste. jocpr.com | An oxidant-free pathway to construct the thiadiazole ring, offering a scalable and sustainable alternative to classical methods. |

| Photochemical Methods | Uses light to mediate ring transformations or contractions, as seen in the conversion of other sulfur-nitrogen heterocycles. nih.gov | Exploration of photochemical routes could uncover novel, energy-efficient pathways to the 1,2,4-thiadiazole core under ambient conditions. |

| Metal-Free Catalysis | Involves iodine-mediated oxidative C-N and N-S bond formation in green solvents like water. This approach is scalable and avoids heavy metal contamination. jocpr.com | Development of metal-free cyclization strategies would be a significant step towards a more sustainable and cost-effective synthesis. |

| Mechanochemistry | Utilizes grinding or wet-paste conditions to promote reactions, often reducing or eliminating the need for bulk solvents and shortening reaction times. nih.gov | This solvent-free or low-solvent approach could lead to a rapid and efficient synthesis with a significantly reduced environmental footprint. |

The application of these sustainable methodologies to the specific synthesis of this compound is a key area for future research, promising to make this valuable chemical scaffold more accessible and its production more environmentally benign.

Exploration of Undiscovered Reactivity and Transformation Pathways

The reactivity of this compound is primarily dictated by the electrophilic nature of the carbon atom at the 5-position, which bears the chlorine atom. Research indicates that the C5-position in 1,2,4-thiadiazoles is the most reactive site for nucleophilic substitution reactions. isres.org This is a consequence of the electron-withdrawing effect of the two ring nitrogen atoms, which makes the halogen a good leaving group.

Recent studies have demonstrated this reactivity, showing that 3-chloro-5-substituted-1,2,4-thiadiazoles readily undergo nucleophilic aromatic substitution (SNAr) with thiols, such as those found on cysteine residues in proteins. nih.gov This specific reactivity is highly significant, suggesting that the chloro group can be displaced by a variety of nucleophiles. An example includes the reaction of the related 3-chloromethyl-5-chloro- google.com-thiadiazole with sodium phenate, where the chlorine at the 5-position is displaced.

Future research will likely focus on systematically exploring the breadth of this reactivity. Key areas of investigation include:

Expansion of Nucleophile Scope: A comprehensive investigation into the reaction of this compound with a wide range of nucleophiles (O, N, S, and C-based) to create diverse libraries of new derivatives.

Cross-Coupling Reactions: The application of modern palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) using the C5-Cl bond as a handle to introduce complex aryl, vinyl, or alkynyl substituents.

Reactivity of the Methyl Group: Exploring potential transformations of the methyl group at the 3-position, such as halogenation or oxidation, to provide a secondary site for functionalization.

Ring Transformations: Investigating whether the 1,2,4-thiadiazole ring itself can undergo rearrangement or contraction under specific conditions, such as photochemical or thermal stress, to yield novel heterocyclic systems. nih.govgoogleapis.com

A deeper understanding of these transformation pathways will unlock the full potential of this compound as a versatile building block in synthetic chemistry.

Advancements in High-Throughput Screening and Computational Design for New Chemical Entities

The discovery of new molecules with specific biological or material properties is increasingly driven by modern technologies that accelerate the design-build-test cycle. For scaffolds like this compound, high-throughput screening (HTS) and computational design are pivotal emerging trends.

High-Throughput Screening (HTS) allows for the rapid, automated testing of hundreds of thousands to millions of chemical compounds against a specific biological target. scilit.comchemicalbook.com In the context of our target compound, future efforts will involve:

Library Synthesis: Creating large, diverse chemical libraries where the this compound core is decorated with a wide variety of substituents, leveraging the reactivity discussed in the previous section.

Assay Development: Designing and implementing automated assays to screen these libraries for activity against targets of interest, such as enzymes (e.g., kinases, proteases), receptors, or whole cells (e.g., cancer cells, microbes). chemicalbook.com

Computational Design complements HTS by using computer modeling to predict the properties of molecules before they are synthesized, saving significant time and resources. google.com This field is rapidly advancing and its application to the 1,2,4-thiadiazole scaffold is an active area of research.

Key Computational Approaches for Future Research:

| Computational Method | Description & Application | Relevance to this compound |

| Molecular Docking | Predicts the preferred binding orientation of a molecule to a biological target. Used to virtually screen libraries and prioritize compounds for synthesis. | Designing derivatives that can specifically bind to the active site of a target protein, such as a cancer-related enzyme. |

| QSAR | Quantitative Structure-Activity Relationship models correlate variations in the chemical structure of compounds with changes in their biological activity. google.com | Building predictive models to guide the design of new analogues with enhanced potency or improved properties. |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time, providing insight into the stability of a ligand-protein complex and its binding interactions. | Assessing the stability of designed inhibitors in a dynamic biological environment to validate docking predictions. |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. | Filtering out compounds with poor drug-like properties early in the design phase, increasing the likelihood of success. |

By integrating HTS with computational design, researchers can efficiently navigate the vast chemical space around the this compound scaffold to identify novel and promising chemical entities for a range of applications.

Interdisciplinary Research Opportunities for Thiadiazole-Based Scaffolds

The versatility of the 1,2,4-thiadiazole ring provides a foundation for numerous interdisciplinary research opportunities, positioning this compound as a valuable starting point for innovation in diverse scientific fields.

Medicinal Chemistry and Pharmacology: This is the most explored area for thiadiazole derivatives. The scaffold is a known bioisostere of other important heterocycles like pyrimidine (B1678525) and oxadiazole. isres.org Future research will build on the established biological activities of the 1,2,4-thiadiazole class to develop new therapeutic agents. The reactivity of the 5-chloro position is particularly interesting for developing covalent inhibitors that form a permanent bond with their target protein, a strategy of growing importance in drug discovery. nih.gov

Agrochemistry: 1,2,4-thiadiazole derivatives are known to possess herbicidal and fungicidal properties. There is a significant opportunity to synthesize and screen novel compounds derived from this compound to develop next-generation crop protection agents that are more effective and environmentally safer.

Chemical Biology: The demonstrated reactivity of 5-chloro-1,2,4-thiadiazoles with protein thiols opens up applications in chemical biology. nih.gov Derivatives can be designed as chemical probes to identify and study the function of specific cysteine residues in proteins, or as activity-based probes to profile enzyme activity within complex biological systems.

Materials Science: While less explored for the 1,2,4-isomer, heterocyclic compounds are crucial in the development of advanced materials. Future research could investigate the incorporation of the this compound motif into polymers or organic small molecules to create materials with novel electronic, optical, or thermal properties, potentially for use in organic electronics or as corrosion inhibitors. isres.org

The convergence of synthesis, computational science, biology, and materials science will continue to uncover new and exciting applications for this privileged heterocyclic scaffold.

Q & A

Basic: What are the optimal synthetic routes for 3-Chloro-5-methyl-1,2,4-thiadiazole, and how can reaction conditions be optimized?

The synthesis of this compound typically involves cyclocondensation reactions. A validated method involves reacting chloroacetamidine with trichloromethanesulphenyl chloride under controlled conditions (50–60°C, 2 hours), yielding 5-chloro-3-methyl-1,2,4-thiadiazole . Key parameters include stoichiometric ratios (1:1.2 for chloroacetamidine to trichloromethanesulphenyl chloride) and inert gas purging to prevent side reactions. Post-synthesis purification via vacuum distillation (b.p. 54°C at 2 mmHg) ensures >95% purity. Alternative routes using microwave-assisted synthesis (e.g., 3 min irradiation in ethanol) can improve efficiency but require rigorous pH control to avoid decomposition .

Basic: What spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Structural confirmation relies on:

- NMR spectroscopy :

- ¹H NMR : Absence of aromatic protons (δ 6.5–8.5 ppm) confirms the absence of phenyl groups.

- ¹³C NMR : Peaks at δ 165–170 ppm (C-2 and C-5) and δ 25–30 ppm (methyl group) validate the thiadiazole core .

- Mass spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 149.02 (C₃H₄ClN₂S) confirms the molecular formula .

- Elemental analysis : Cl content should match theoretical values (23.8% for C₃H₄ClN₂S).

Advanced: How does regioselective functionalization at the 3-chloro position affect biological activity, and what methodologies enable precise modifications?

Regioselective substitution at the 3-chloro position is critical for drug design. Suzuki-Miyaura coupling with arylboronic acids (e.g., phenyl, 4-fluorophenyl) in toluene/methanol/water (reflux, 12 hours) introduces aryl groups, yielding 3-aryl-5-methyl derivatives . For example:

| Substituent (R) | Yield (%) | Bioactivity (IC₅₀, μM) |

|---|---|---|

| 4-Fluorophenyl | 78 | 12.5 (Antimicrobial) |

| Phenyl | 65 | 18.2 (Antimicrobial) |

| Methyl groups at the 5-position enhance lipophilicity, improving membrane permeability. However, steric hindrance from bulky substituents can reduce binding affinity . |

Advanced: How can researchers address contradictions in reported reactivity of this compound under basic conditions?

Discrepancies arise from competing reaction pathways:

- Base-mediated cleavage : Strong bases (e.g., NaOH) cleave the thiadiazole ring to form thiol intermediates, observed via LC-MS .

- Nucleophilic substitution : In ethanol with NaOEt, the 3-chloro group is replaced by ethoxy, forming 3-ethoxy derivatives. Competing pathways depend on solvent polarity and temperature.

Resolution strategy :

Monitor reactions with TLC (silica gel, hexane/ethyl acetate 4:1).

Use kinetic studies (e.g., variable-temperature NMR) to identify dominant pathways.

Advanced: What strategies enable regioselective functionalization for targeted drug design?

- Cross-coupling reactions : Pd-catalyzed couplings (Suzuki, Heck) target the 3-chloro position exclusively .

- Nucleophilic aromatic substitution : Amines or thiols selectively displace the 3-chloro group in DMF at 80°C.

- Microwave-assisted synthesis : Reduces side reactions (e.g., dimerization) by shortening reaction times .

Example : Synthesis of 3-(benzylthio)-5-methyl-1,2,4-thiadiazole:

- React this compound with benzylthiol in DMF (K₂CO₃, 80°C, 6 hours).

- Yield: 72% (vs. 58% for conventional heating).

Basic: What are the stability considerations for this compound during storage and handling?

- Light sensitivity : Store in amber glass under nitrogen to prevent photodegradation.

- Moisture sensitivity : Hydrolysis occurs in aqueous media (t₁/₂ = 24 hours at pH 7.4).

- Thermal stability : Decomposes above 150°C; DSC shows an exothermic peak at 160°C .

Advanced: How do structural analogs (e.g., 3-amino vs. 3-chloro derivatives) compare in biological activity?

| Derivative | Antimicrobial (MIC, μg/mL) | Anticancer (IC₅₀, μM) |

|---|---|---|

| 3-Chloro-5-methyl | 8.2 | 45.3 |

| 3-Amino-5-methyl | 12.7 | 62.1 |

| 3-Ethyl-5-chloro | 6.5 | 28.9 |

| The 3-chloro group enhances electrophilicity, improving target binding, while amino groups increase solubility but reduce potency . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.